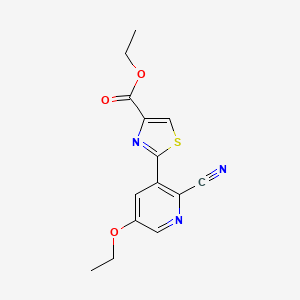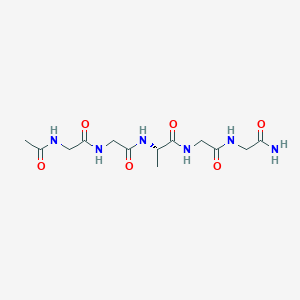
N-Acetylglycylglycyl-L-alanylglycylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycyl-L-alanylglycylglycinamide is a synthetic peptide compound with the molecular formula C19H32N8O8 This compound is composed of a sequence of amino acids, including glycine, alanine, and acetylated glycine, linked together through peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, resulting in the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids such as glycine and alanine.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycyl-L-alanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex peptides and proteins.
Wirkmechanismus
The mechanism of action of N-Acetylglycylglycyl-L-alanylglycylglycinamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved may include specific receptors, enzymes, and signaling pathways relevant to the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylalanine: A simple acetylated amino acid with similar structural features.
N-Acetylglucosamine: A monosaccharide derivative with acetylation, used in various biological processes.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetylglycylglycyl-L-alanylglycylglycinamide is unique due to its specific peptide sequence and the presence of multiple acetylated glycine residues. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other acetylated compounds. Its ability to form specific interactions with biological molecules makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
201488-47-3 |
|---|---|
Molekularformel |
C13H22N6O6 |
Molekulargewicht |
358.35 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C13H22N6O6/c1-7(13(25)18-5-11(23)16-3-9(14)21)19-12(24)6-17-10(22)4-15-8(2)20/h7H,3-6H2,1-2H3,(H2,14,21)(H,15,20)(H,16,23)(H,17,22)(H,18,25)(H,19,24)/t7-/m0/s1 |
InChI-Schlüssel |
ZZURVUKGQXDFCO-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Kanonische SMILES |
CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


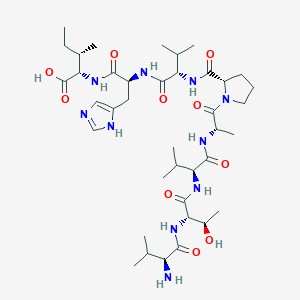
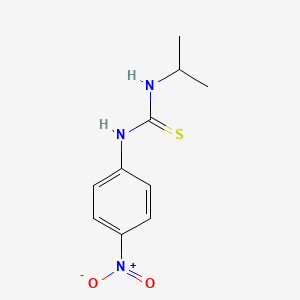
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

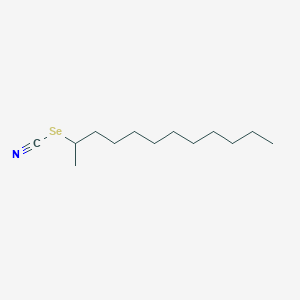
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)

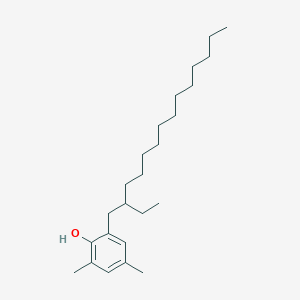
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
